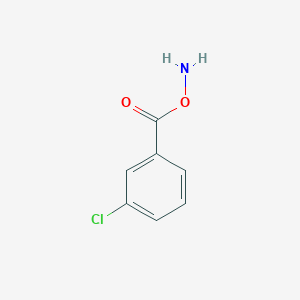

Hydroxylamine, O-(3-chlorobenzoyl)-

Description

Hydroxylamine, O-(3-chlorobenzoyl)- (C₇H₅ClNO₂) is an O-acylated hydroxylamine derivative characterized by a 3-chlorobenzoyl substituent. It is synthesized via indirect methods involving nitrogen blocking, O-acylation, and subsequent deprotection . The free base form has a melting point of 51–52°C (decomposition) and reacts positively with starch-iodide, indicating retention of hydroxylamine’s redox activity . Its hydrochloride salt (mp 112–113°C, decomp.) demonstrates enhanced stability, a common trait in hydroxylamine derivatives due to salt formation . This compound serves as a versatile intermediate in organic synthesis, particularly in reactions requiring controlled acyl transfer or nucleophilic amine generation .

Properties

IUPAC Name |

amino 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(4-6)7(10)11-9/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWMZIKPLBKGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330097 | |

| Record name | Hydroxylamine, O-(3-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35657-38-6 | |

| Record name | Hydroxylamine, O-(3-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, O-(3-chlorobenzoyl)- can be synthesized through the reaction of hydroxylamine with 3-chlorobenzoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

NH2OH+ClC6H4COCl→ClC6H4CONHOH+HCl

Industrial Production Methods

Industrial production of hydroxylamine, O-(3-chlorobenzoyl)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-(3-chlorobenzoyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines or hydroxylamines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitro compounds, while reduction with lithium aluminum hydride may yield primary amines.

Scientific Research Applications

Pharmaceutical Applications

Hydroxylamine derivatives, including O-(3-chlorobenzoyl)-, are significant in the pharmaceutical industry due to their role as intermediates in drug synthesis.

Anticancer Agents

Research indicates that hydroxylamine derivatives can be utilized to develop potent anticancer agents. For example, trisubstituted hydroxylamines have been identified as bioisosteres in drug discovery programs aimed at optimizing lead compounds for enhanced therapeutic efficacy. A study highlighted the effectiveness of such compounds against various cancer cell lines, demonstrating their potential as novel anticancer drugs .

Antiviral and Antimicrobial Properties

Hydroxylamine derivatives have shown promise in the synthesis of antiviral and antimicrobial agents. The reactivity of these compounds allows for transformations that yield biologically active heterocycles, which are crucial for developing new therapeutic agents targeting viral infections and bacterial resistance .

Organic Synthesis Applications

Hydroxylamine, O-(3-chlorobenzoyl)- serves as a versatile reagent in organic synthesis.

Synthesis of Oximes and Nitriles

The compound is effective in converting carbonyl compounds into oximes through the Beckmann rearrangement. This transformation is critical for synthesizing various nitriles and amides, which are valuable in medicinal chemistry .

Heterocyclic Chemistry

The application of hydroxylamines in heterocyclic chemistry is noteworthy. Hydroxylamine-O-sulfonates derived from hydroxylamines can act as nucleophiles or electrophiles depending on the reaction conditions, facilitating the synthesis of complex heterocyclic structures with potential biological activities .

Mechanistic Studies and Enzyme Inhibition

Hydroxylamines have been explored for their ability to inhibit specific enzymes, particularly those involved in cancer progression.

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Studies have shown that hydroxylamine-based compounds can effectively inhibit IDO1, an enzyme implicated in immune suppression within tumor microenvironments. This inhibition is crucial for enhancing anti-tumor immunity and improving therapeutic outcomes . The structural modifications of hydroxylamines have led to increased potency against IDO1, making them attractive candidates for further development.

Data Tables

The following table summarizes key findings related to the applications of Hydroxylamine, O-(3-chlorobenzoyl)-:

Case Study 1: Trisubstituted Hydroxylamines as Antitumor Agents

A recent study investigated a series of trisubstituted hydroxylamines for their efficacy against non-small cell lung cancer (NSCLC). The lead compound demonstrated an IC50 value of 7.2 nM against the NCI-H3255 cell line harboring the EGFR L858R mutation, indicating significant potential for clinical application .

Case Study 2: Synthesis of Heterocyclic Compounds

Another study focused on utilizing hydroxylamine-O-sulfonates for synthesizing novel heterocycles with antimicrobial properties. The versatility of these reagents allowed for efficient transformations leading to compounds with promising biological activities .

Mechanism of Action

The mechanism of action of hydroxylamine, O-(3-chlorobenzoyl)- involves its reactivity as an electrophilic aminating agent. It can react with nucleophiles, such as amines and thiols, to form new carbon-nitrogen or carbon-sulfur bonds. This reactivity is exploited in various synthetic applications, including the formation of amides and other nitrogen-containing compounds.

Comparison with Similar Compounds

Table 1: Key Properties of O-Substituted Hydroxylamines

Functional and Application Differences

- Electron Effects : The 3-chlorobenzoyl group is electron-withdrawing, enhancing electrophilicity at the acyl group compared to methoxy-substituted derivatives (e.g., 4h, 4i), which are electron-donating and improve solubility .

- Thermal Behavior : Unlike hydroxylamine sulfate or hydrochloride salts, O-(3-chlorobenzoyl)hydroxylamine decomposes near 52°C, limiting its use in high-temperature reactions .

- Analytical Utility : O-(Pentafluorobenzyl)hydroxylamine is preferred in GC-MS for carbonyl analysis due to its volatility and detectability, whereas the 3-chloro derivative is less suited for this role .

- Synthetic Flexibility : O-Pivaloylhydroxylamine’s tert-butyl group confers steric protection, making it more stable than the 3-chloro analog, which is prone to hydrolysis under acidic conditions .

Spectral and Reactivity Insights

- ¹H-NMR : Methoxy-substituted analogs (e.g., 4h, 4i) show distinct aromatic proton shifts (δ 6.7–7.0) and OCH₃ signals (δ ~3.8), whereas acylated derivatives like O-(3-chlorobenzoyl)hydroxylamine lack these features, emphasizing their divergent electronic environments .

- Reactivity: The 3-chloro substituent facilitates nucleophilic substitution in aryl reactions, contrasting with O-(2-morpholinoethyl)hydroxylamine (VIIIj), which undergoes reductive amination due to its amine-functionalized side chain .

Research Findings and Implications

- Stability Challenges : O-(3-Chlorobenzoyl)hydroxylamine’s decomposition near 52°C restricts its utility in prolonged syntheses, necessitating low-temperature protocols .

- Comparative Reactivity : Its starch-iodide reactivity aligns with other O-acylhydroxylamines (e.g., 4-nitrobenzoyl derivative), confirming preserved hydroxylamine redox activity despite acylation .

- Synthetic Niche : This compound is optimal for reactions requiring mild acylating agents, whereas bulkier analogs (e.g., pivaloyl) or electron-deficient derivatives (e.g., 4-nitrobenzoyl) are chosen for specialized stability or reactivity .

Q & A

Q. What are the established synthetic routes for O-(3-chlorobenzoyl)hydroxylamine, and what are the critical reaction conditions?

The synthesis involves indirect methods due to challenges in direct acylation. A nitrogen-blocking group (e.g., benzyl or tert-butyl) is introduced to hydroxylamine to prevent isomerization. Subsequent O-acylation with 3-chlorobenzoyl chloride under basic conditions (e.g., sodium carbonate) yields the intermediate, followed by deblocking via catalytic hydrogenation or acid hydrolysis. Key conditions include inert atmospheres (N₂/Ar) and solvents like dichloromethane or THF .

Q. How can O-(3-chlorobenzoyl)hydroxylamine be purified, and what solvents are optimal for recrystallization?

Recrystallization from polar aprotic solvents (e.g., ethanol-water mixtures) is recommended. For hydrochloride salts, methanol or acetonitrile may enhance crystal formation. Purity is verified via HPLC (C18 column, methanol/water mobile phase) or melting point analysis .

Q. What are the common chemical reactions involving O-(3-chlorobenzoyl)hydroxylamine in organic synthesis?

The compound participates in:

- Nucleophilic substitutions : Reacts with alkyl halides to form N-alkyl derivatives.

- Oxidation : Forms nitroxyl radicals using oxidizing agents like KMnO₄.

- Reduction : Converts to amines via NaBH₄ or LiAlH₄. Reaction outcomes depend on pH and steric effects from the 3-chlorobenzoyl group .

Advanced Research Questions

Q. What mechanistic insights explain the stability and reactivity of O-(3-chlorobenzoyl)hydroxylamine during O-acylation?

The 3-chlorobenzoyl group stabilizes the intermediate through resonance and electron-withdrawing effects, reducing side reactions. Kinetic studies (e.g., NMR monitoring) reveal that acylation proceeds via a two-step mechanism: initial proton abstraction by the base, followed by nucleophilic attack on the acyl chloride .

Q. How can advanced spectroscopic techniques resolve contradictions in reported reaction yields for this compound?

Conflicting data may arise from impurities or unoptimized conditions. Use:

- ¹³C NMR : Track acyl group integration.

- High-resolution MS : Confirm molecular ion peaks.

- XRD : Validate crystal structure homogeneity. Comparative studies with analogs (e.g., 4-chloro derivatives) can isolate substituent effects .

Q. What strategies mitigate decomposition during storage or handling of O-(3-chlorobenzoyl)hydroxylamine?

Store under argon at −20°C in amber vials. Decomposition pathways (hydrolysis or oxidation) are minimized by:

- Lyophilization : For hydrochloride salts.

- Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical formation. Regular FTIR analysis monitors degradation .

Methodological Notes

- Contradiction Handling : Discrepancies in biological activity data (e.g., IC₅₀ values) for analogs () require cross-validation using standardized assays (e.g., MTT for cytotoxicity) and controls for substituent-specific effects .

- Safety Protocols : Use gloveboxes for moisture-sensitive reactions and LC-MS to detect trace impurities from decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.